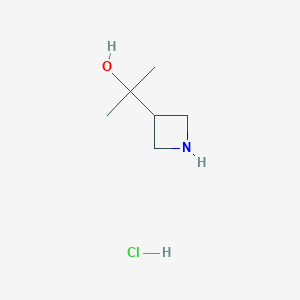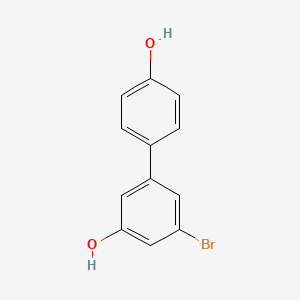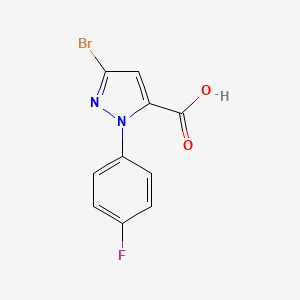
3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
The compound “3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid” is a type of organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . It also contains bromine and fluorine atoms attached to different parts of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole compounds can be synthesized through various methods. For instance, pyrazolo[1,5-a]pyrimidines can be synthesized using β-enaminone and 3-bromo-1H-pyrazol-5-amine as reagents .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a bromine atom attached to one of the carbon atoms in the pyrazole ring, and a fluorophenyl group attached to another carbon atom .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
The compound has been explored in the synthesis and structural characterization of pyrazole derivatives, showcasing its utility in the preparation of N-substituted pyrazolines. These compounds are synthesized through the reaction of chalcones with hydrazine hydrate, demonstrating the compound's role in the development of pyrazole-based molecules with potential biological and materials science applications. This synthesis process is critical for understanding the molecular configuration, including dihedral angles and structural relationships within the compounds, highlighting its significance in the design of novel pyrazole derivatives with tailored properties (Loh et al., 2013).
Nonlinear Optical Materials
The compound serves as a precursor in the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized for their optical nonlinearity. These materials have been identified as potential candidates for optical limiting applications, showcasing the relevance of the compound in the development of advanced materials for photonics. The study of their nonlinear optical properties, particularly through the open-aperture z-scan technique, underscores the compound's contribution to the field of optical materials science (Chandrakantha et al., 2013).
Functionalization Reactions
Research on the functionalization reactions of pyrazole derivatives, including the compound , highlights its role in the synthesis of complex organic molecules. These studies provide insights into the mechanisms of reaction and the structural elucidation of the synthesized compounds, contributing to the broader understanding of pyrazole chemistry and its applications in medicinal chemistry and material science (Yıldırım & Kandemirli, 2006).
Biomedical Applications
The compound has been investigated for its potential in various biomedical applications, including the regulation of inflammatory diseases. This research demonstrates the compound's utility in the synthesis of molecules with promising biological activities, highlighting its importance in the development of new therapeutic agents (Ryzhkova et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-9-5-8(10(15)16)14(13-9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNXUKVJHGFLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



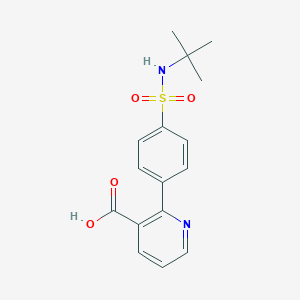
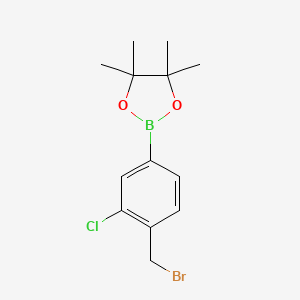
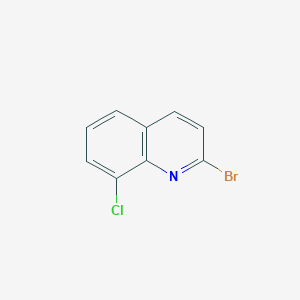
![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)
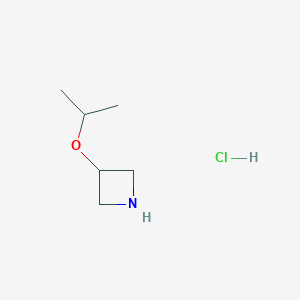

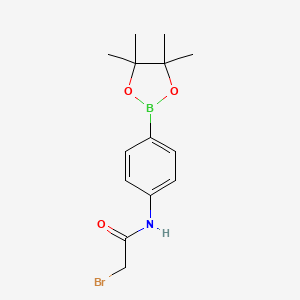
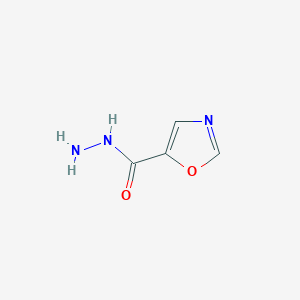
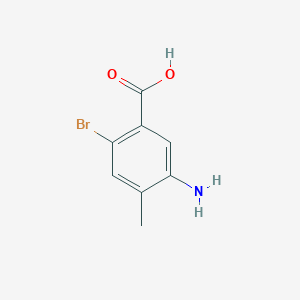
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)
